molecular formula C14H16N4S B286794 6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286794
M. Wt: 272.37 g/mol
InChI Key: PQGAZMFOPLJBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative damage. The compound has also been shown to possess anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, the compound has been shown to have antimicrobial activity, which can help prevent the growth and spread of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new drugs. The compound has shown promising results in various scientific research studies and could be further developed to create more effective drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity profile of the compound.

Future Directions

There are several future directions for the scientific research on 6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to further investigate the compound's potential as a lead compound for the development of new drugs. Another direction is to conduct more studies on the compound's mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to fully understand the toxicity profile of the compound and its potential side effects.

Synthesis Methods

The synthesis of 6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylbenzylamine with 2-chloro-5-isopropylthiadiazole-4-carboxylic acid followed by the cyclization of the resulting intermediate with triethylorthoformate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The potential applications of 6-Isopropyl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been studied for its anticancer, antifungal, antibacterial, and antiviral properties. It has also been shown to possess anti-inflammatory and antioxidant activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth and proliferation.

properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4S/c1-9(2)13-17-18-12(15-16-14(18)19-13)8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3

InChI Key

PQGAZMFOPLJBDY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C(C)C

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C(C)C

Origin of Product

United States

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